(6-Nitro-1,3-benzodioxol-5-yl)methyl thiophene-2-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of “(6-Nitro-1,3-benzodioxol-5-yl)methyl thiophene-2-carboxylate” is complex. The nitro group is rotated out of the plane of the adjacent aryl ring . The 1,3-benzodioxole ring is nearly planar, with a maximum deviation . The dioxolene ring adopts an envelope conformation on the O-C-O C atom .Scientific Research Applications
Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
Gomha, Muhammad, and Edrees (2017) synthesized a novel compound, showcasing the potential of incorporating thiophene moieties into complex molecular structures for enhanced bioactivity. Their research demonstrated significant antitumor activities against human lung and hepatocellular carcinoma cell lines, comparing favorably with the standard antitumor drug Cisplatin. This work suggests the promising applications of thiophene derivatives in medicinal chemistry and oncology research (Gomha, Muhammad, & Edrees, 2017).
Fluorescent Response of Functional 1,3-benzodioxoles
Nishida, Suzuki, Ohguro, and Kobayashi (2005) investigated bi-functional methyl 5-nitro-1,3-benzodioxole-4-carboxylates as artificial β-amino acid homologues. They synthesized a series of 5-amide derivatives with various functional groups, which were non-fluorescent initially but produced fluorescent products through thiol coupling, photo-activated transformation, hydrogenation, and polymerization reactions. This research contributes to the development of new fluorescent materials for biochemical and analytical applications (Nishida et al., 2005).
Versatile Structures of Metal/Carboxylate Complexes
Liu and colleagues (2019) explored the assembly and structural diversity of complexes formed with a thiophene-containing bis-pyridyl-bis-amide ligand and various polycarboxylates and metal ions. Their work revealed a range of complex structures from 0D to 3D, exhibiting different fluorescent and electrochemical behaviors. This research provides insights into the structural influences of metal ions and polycarboxylates on complex formation and their potential applications in materials science and catalysis (Liu et al., 2019).
properties
IUPAC Name |
(6-nitro-1,3-benzodioxol-5-yl)methyl thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO6S/c15-13(12-2-1-3-21-12)18-6-8-4-10-11(20-7-19-10)5-9(8)14(16)17/h1-5H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMKDUHOZUGHAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)COC(=O)C3=CC=CS3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301189367 | |
Record name | (6-Nitro-1,3-benzodioxol-5-yl)methyl 2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301189367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
331460-12-9 | |
Record name | (6-Nitro-1,3-benzodioxol-5-yl)methyl 2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331460-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Nitro-1,3-benzodioxol-5-yl)methyl 2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301189367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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